molecular formula C11H9F3N2O B11866948 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B11866948
M. Wt: 242.20 g/mol
InChI Key: UAWYPSWCSFLTLP-UHFFFAOYSA-N
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Description

3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the trifluoromethyl group in this compound imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of polyfluoroalkyl-3-oxo esters with methyl ketones and amino alcohols. The reaction conditions can vary, but it has been shown that using 1,4-dioxane as a solvent with 3-aminopropanol predominantly leads to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile lies in its specific combination of functional groups and its isoquinoline core. This combination imparts unique chemical properties, such as increased metabolic stability and lipophilicity, which can be advantageous in various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

3-oxo-1-(trifluoromethyl)-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-7-4-2-1-3-6(7)8(5-15)10(17)16-9/h1-4H2,(H,16,17)

InChI Key

UAWYPSWCSFLTLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(NC(=O)C(=C2C1)C#N)C(F)(F)F

Origin of Product

United States

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